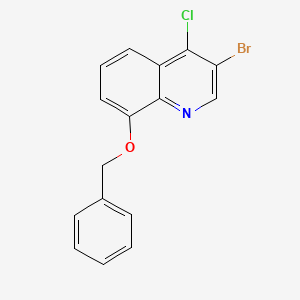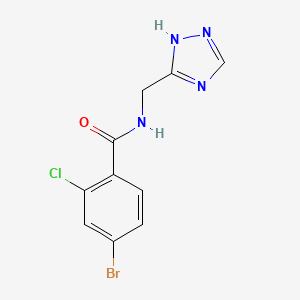
n-((1h-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is a heterocyclic compound that features a triazole ring attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.
Attachment to Benzamide: The triazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-chlorobenzoyl chloride with the triazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide undergoes several types of chemical reactions:
Oxidation: The triazole ring can be oxidized to form various oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-((1H-1,2,4-Triazol-3-yl)methyl)-4-bromo-2-chlorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-fluorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-chloro-2-bromobenzamide
Uniqueness
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and novel materials .
Properties
Molecular Formula |
C10H8BrClN4O |
|---|---|
Molecular Weight |
315.55 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C10H8BrClN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
InChI Key |
OOHCEMZMNGWHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)NCC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


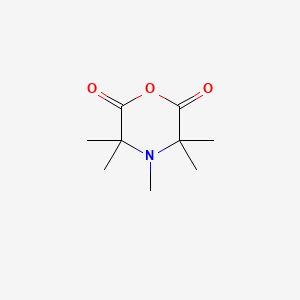
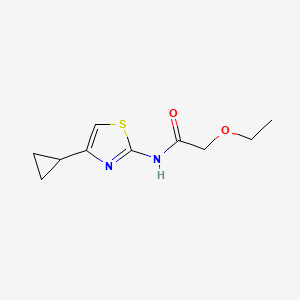
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
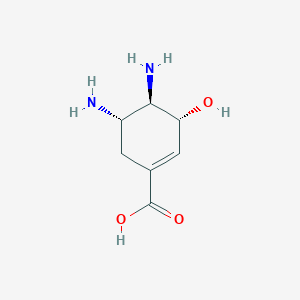
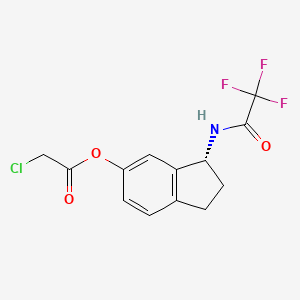
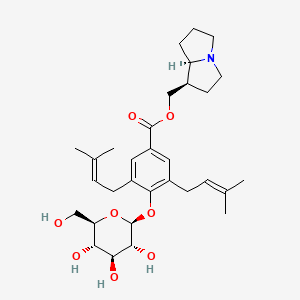
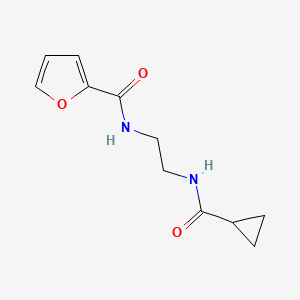
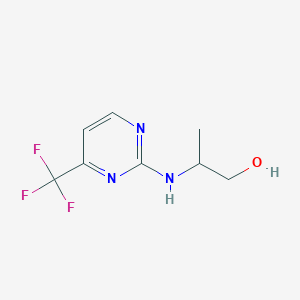
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
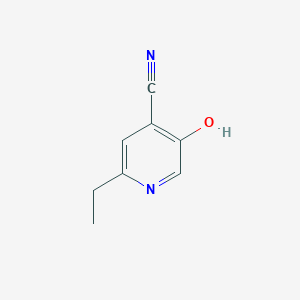
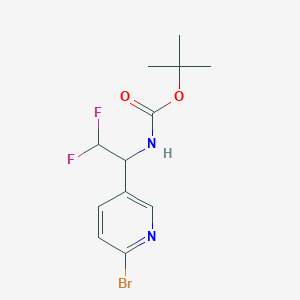
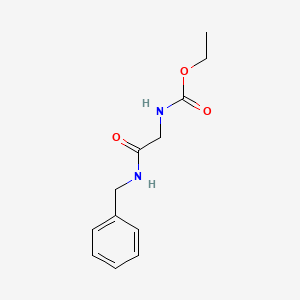
![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
